molecular formula C22H24N4O2S B2827863 N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946200-83-5

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2827863
CAS No.: 946200-83-5
M. Wt: 408.52
InChI Key: HNMVKEDGZXMBLS-UHFFFAOYSA-N
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Description

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a quinoline ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is subjected to nitration followed by reduction to yield 2-methylquinolin-4-amine.

    Formation of the Oxalamide Linker: The 2-methylquinolin-4-amine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the Pyrrolidine and Thiophene Groups: The oxalamide intermediate is further reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions may introduce various functional groups onto the quinoline or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The quinoline ring may intercalate with DNA, while the pyrrolidine and thiophene rings may interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methylquinolin-4-yl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    N1-(2-methylquinolin-4-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the pyrrolidine ring, which may influence its solubility and reactivity.

    N1-(quinolin-4-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide: Lacks the methyl group on the quinoline ring, which may alter its steric and electronic properties.

Uniqueness

N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of all three rings (quinoline, pyrrolidine, and thiophene) and the oxalamide linker. This combination of structural features may confer unique electronic, steric, and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-12-19(17-6-2-3-7-18(17)24-15)25-22(28)21(27)23-13-20(16-8-11-29-14-16)26-9-4-5-10-26/h2-3,6-8,11-12,14,20H,4-5,9-10,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVKEDGZXMBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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